molecular formula C6H4BrNO4S B3196300 Methyl 5-bromo-3-nitrothiophene-2-carboxylate CAS No. 99839-45-9

Methyl 5-bromo-3-nitrothiophene-2-carboxylate

Cat. No. B3196300
CAS RN: 99839-45-9
M. Wt: 266.07 g/mol
InChI Key: NICPTWQVTNENRZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-nitrothiophene-2-carboxylate is a chemical compound that belongs to the class of nitrothiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The exact mechanism of action of Methyl 5-bromo-3-nitrothiophene-2-carboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer activities by modulating various signaling pathways involved in cell growth and inflammation. It has been reported to inhibit the NF-κB signaling pathway, which is known to play a critical role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. This compound has also been shown to exhibit good pharmacokinetic properties, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

Methyl 5-bromo-3-nitrothiophene-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in common organic solvents. Additionally, it exhibits good stability under normal laboratory conditions. However, this compound has some limitations, including its low yield and potential toxicity.

Future Directions

There are several future directions for the study of Methyl 5-bromo-3-nitrothiophene-2-carboxylate. One potential direction is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as material science and organic synthesis. Finally, the development of more efficient synthesis methods for this compound could lead to increased availability and wider applications of this compound.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry, material science, and organic synthesis. Its anti-inflammatory and anti-cancer activities make it a potential candidate for drug development. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields.

Scientific Research Applications

Methyl 5-bromo-3-nitrothiophene-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory and anti-cancer activities. In one study, this compound was found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

methyl 5-bromo-3-nitrothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO4S/c1-12-6(9)5-3(8(10)11)2-4(7)13-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICPTWQVTNENRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727334
Record name Methyl 5-bromo-3-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99839-45-9
Record name Methyl 5-bromo-3-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sulfuric acid (98% strength; 12 mL) was added to a solution of 3-nitrothiophene-2-carboxylic acid methyl ester (Barker et al., Synth. Commun. 1995, 25, 3729; 20.8 g) in trifluoroacetic acid (60 mL). At 0° C., N-bromosuccinimide (21.9 g) was added in portions over a period of 45 minutes. After a further 30 minutes, the mixture was warmed to room temperature and poured into ice-water. The organic phase obtained by extraction with dichloromethane was dried over magnesium sulfate and concentrated. The residue was purified by chromatography on silica gel. The product with the molecular weight of 266.07 (C6H4BrNO4S) was obtained in this way; MS (ESI): 266 (M+H+).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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